5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a bromo group at the 5-position and a complex pyrrolidinyl ether moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
Similar compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This suggests that 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
Activation of sirt6 generally leads to a decrease in histone levels in human hepatocellular carcinoma cells . This suggests that the compound might affect pathways related to histone deacetylation and cancer progression.
Result of Action
Activation of sirt6 and the subsequent decrease in histone levels suggest potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-hydroxypyrimidine and 3-fluoro-4-methoxybenzoyl chloride.
Formation of Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate is synthesized by reacting 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions.
Ether Formation: The intermediate is then reacted with 5-bromo-2-hydroxypyrimidine in the presence of a suitable base (e.g., potassium carbonate) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinyl moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.
Oxidation Products: Oxidized derivatives of the pyrrolidinyl moiety.
Hydrolysis Products: The corresponding alcohol and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxypyrimidine: A simpler analog used in similar synthetic applications.
3-Fluoro-4-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
Pyrrolidine derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Uniqueness
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine core with a complex pyrrolidinyl ether moiety
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWOPRGIRONGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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